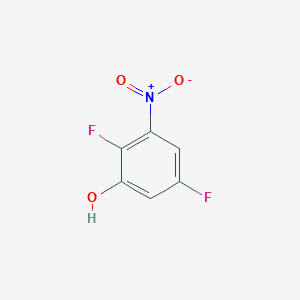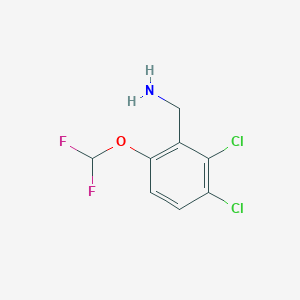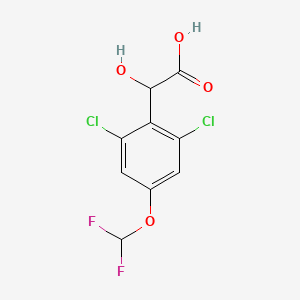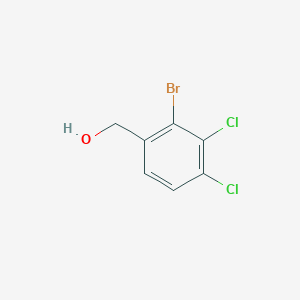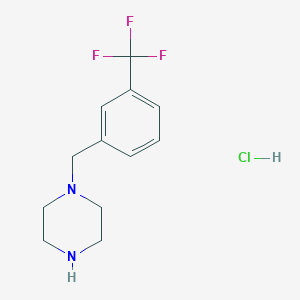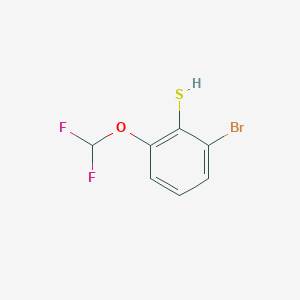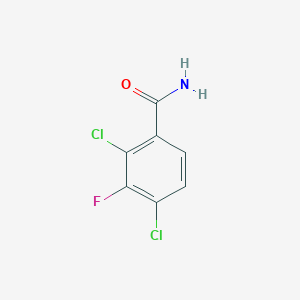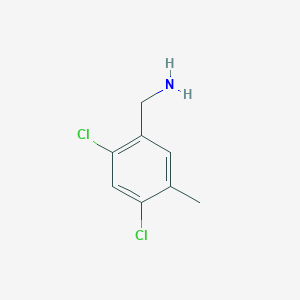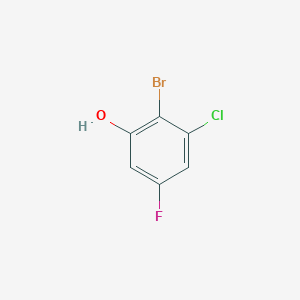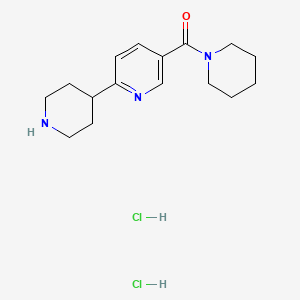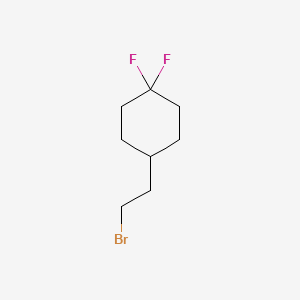
4-(2-Bromoethyl)-1,1-difluorocyclohexane
説明
4-(2-Bromoethyl)-1,1-difluorocyclohexane, also known as BDFC, is a cyclohexane derivative that has been widely studied for its potential use in various scientific research applications. BDFC is a colorless liquid with a molecular weight of 211.05 g/mol and a boiling point of 135°C.
科学的研究の応用
Conformational Preferences and Computational Analysis : The study of the conformational preferences of similar compounds like 1,2-difluorocyclohexane offers insights into their structural characteristics. These preferences are analyzed through techniques like NMR spectroscopy and computational methods, revealing information about the energy states in different solvents and phases (Wiberg, Hinz, Jarret, & Aubrecht, 2005).
Building Blocks for Synthesis : Certain silicon-containing heterocycles, which include compounds like 4-silacyclohexan-1-ones, are useful as building blocks in synthesis. These compounds, having functional groups like R2C═O, R2C═N-OH, R-NH(C═O)-R, R2NH, or R3C-Br, demonstrate versatility and potential in chemical synthesis (Geyer, Karlsson, Baus, Wellner, & Tacke, 2015).
Mechanistic Evaluation in Chemical Reactions : Research into the kinetics of reactions involving bromonium ions, such as those from bis(sym-collidine)bromonium triflate, offers insights into the mechanistic aspects of these chemical processes. Understanding the reaction rates and product formation in different conditions is critical for the effective use of such compounds (Neverov & Brown, 1998).
Alkoxyselenation Reactions : Compounds like bis(2-bromoethyl) selenium dibromide, reacting with cyclohexene, demonstrate the chemical processes and intermediate stages in alkoxyselenation reactions. These reactions are significant in the formation of various isomers and derivatives, indicating the chemical versatility of such compounds (Takanohashi, Tabata, Tanase, & Akabori, 1993).
Application in Flame Retardants : Research has identified 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane, a compound related to 4-(2-Bromoethyl)-1,1-difluorocyclohexane, in environmental samples like Canadian Arctic beluga. This compound is primarily used as an additive flame retardant, highlighting its industrial applications and environmental impact (Tomy, Pleskach, Arsenault, Potter, McCrindle, Marvin, Sverko, & Tittlemier, 2008).
NMR Spectroscopy and Molecular Structure : Studies using NMR spectroscopy provide detailed insights into the conformational properties and molecular structure of similar compounds like fluorocyclohexane and difluorocyclohexane. These studies are crucial for understanding the electronic and spatial configuration of these molecules (Abraham, Edgar, Griffiths, & Powell, 1995).
Thermal Stability and Isomerization : The research on the thermal stability and isomerization of brominated flame retardants like 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane provides insights into the thermal sensitivity and potential environmental persistence of these compounds (Arsenault, Lough, Marvin, Mcalees, McCrindle, Macinnis, Pleskach, Potter, Riddell, Sverko, Tittlemier, & Tomy, 2008).
作用機序
Target of Action
The compound could potentially interact with various proteins, enzymes, or receptors in the body. The specific targets would depend on the compound’s structure and properties. For instance, the bromoethyl group might form covalent bonds with certain amino acids in proteins, altering their function .
Mode of Action
The compound could interact with its targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The exact mode of action would depend on the compound’s structure and the nature of its target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties. For instance, its absorption could be influenced by factors like its solubility and stability, while its distribution could be affected by its size and charge .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and metabolism to alterations in cell growth and survival .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. For example, factors like pH and temperature could affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
4-(2-bromoethyl)-1,1-difluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrF2/c9-6-3-7-1-4-8(10,11)5-2-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABKBGHWPXATLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCBr)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092565-10-9 | |
| Record name | 4-(2-bromoethyl)-1,1-difluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


